Methyl 3-acetamido-3-(4-bromophenyl)prop-2-enoate
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Overview
Description
Methyl 3-acetamido-3-(4-bromophenyl)prop-2-enoate: is an organic compound with the molecular formula C12H12NO3Br . It is a derivative of cinnamic acid, featuring a bromine atom on the phenyl ring and an acetamido group on the propenoate chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-acetamido-3-(4-bromophenyl)prop-2-enoate typically involves the following steps:
Bromination: The starting material, 4-bromobenzaldehyde, is brominated to introduce the bromine atom on the phenyl ring.
Knoevenagel Condensation: The brominated benzaldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base, such as piperidine, to form the corresponding cinnamic acid derivative.
Esterification: The cinnamic acid derivative is then esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.
Acetylation: Finally, the methyl ester undergoes acetylation with acetic anhydride to introduce the acetamido group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-acetamido-3-(4-bromophenyl)prop-2-enoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Methyl 3-acetamido-3-(4-bromophenyl)prop-2-enoate is used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine: The compound’s structural features make it a candidate for drug development. Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of Methyl 3-acetamido-3-(4-bromophenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, in antimicrobial applications, it may inhibit bacterial enzymes, leading to cell death. In anticancer research, it may interfere with signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
- Methyl 3-acetamido-3-(4-methoxyphenyl)prop-2-enoate
- Methyl 3-acetamido-3-(4-chlorophenyl)prop-2-enoate
- Methyl 3-acetamido-3-(4-fluorophenyl)prop-2-enoate
Comparison:
- Methyl 3-acetamido-3-(4-bromophenyl)prop-2-enoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity.
- Methyl 3-acetamido-3-(4-methoxyphenyl)prop-2-enoate has a methoxy group instead of bromine, which may alter its electronic properties and reactivity.
- Methyl 3-acetamido-3-(4-chlorophenyl)prop-2-enoate and Methyl 3-acetamido-3-(4-fluorophenyl)prop-2-enoate have chlorine and fluorine atoms, respectively, which can also affect their chemical behavior and potential applications .
Properties
CAS No. |
479550-61-3 |
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Molecular Formula |
C12H12BrNO3 |
Molecular Weight |
298.13 g/mol |
IUPAC Name |
methyl 3-acetamido-3-(4-bromophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H12BrNO3/c1-8(15)14-11(7-12(16)17-2)9-3-5-10(13)6-4-9/h3-7H,1-2H3,(H,14,15) |
InChI Key |
VSPUDAURDYQLDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=CC(=O)OC)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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